2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one 2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 64178-64-9
VCID: VC11223865
InChI: InChI=1S/C8H11ClN2O2/c1-2-3-4-11-8(13)7(9)6(12)5-10-11/h5,12H,2-4H2,1H3
SMILES: CCCCN1C(=O)C(=C(C=N1)O)Cl
Molecular Formula: C8H11ClN2O2
Molecular Weight: 202.64 g/mol

2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one

CAS No.: 64178-64-9

Cat. No.: VC11223865

Molecular Formula: C8H11ClN2O2

Molecular Weight: 202.64 g/mol

* For research use only. Not for human or veterinary use.

2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one - 64178-64-9

Specification

CAS No. 64178-64-9
Molecular Formula C8H11ClN2O2
Molecular Weight 202.64 g/mol
IUPAC Name 2-butyl-4-chloro-5-hydroxypyridazin-3-one
Standard InChI InChI=1S/C8H11ClN2O2/c1-2-3-4-11-8(13)7(9)6(12)5-10-11/h5,12H,2-4H2,1H3
Standard InChI Key UHFQJGAGKJGKRU-UHFFFAOYSA-N
SMILES CCCCN1C(=O)C(=C(C=N1)O)Cl
Canonical SMILES CCCCN1C(=O)C(=C(C=N1)O)Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure centers on a pyridazinone ring, a six-membered aromatic system containing two nitrogen atoms at positions 1 and 2. Substituents at positions 2, 4, and 5 impart distinct electronic and steric properties:

  • Position 2: A butyl group (C4H9-\text{C}_4\text{H}_9) enhances lipophilicity and may influence metabolic stability.

  • Position 4: A chlorine atom (Cl-\text{Cl}) introduces electronegativity, potentially affecting reactivity in substitution reactions.

  • Position 5: A hydroxyl group (OH-\text{OH}) offers hydrogen-bonding capability, impacting solubility and intermolecular interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H13ClN2O2\text{C}_9\text{H}_{13}\text{ClN}_2\text{O}_2
Molecular Weight216.665 g/mol
Exact Mass216.067 g/mol
LogP1.705
Polar Surface Area (PSA)44.12 Ų

The moderate LogP value suggests balanced solubility in both aqueous and organic media, making it suitable for diverse synthetic applications. The polar surface area, indicative of hydrogen-bonding potential, aligns with the presence of hydroxyl and carbonyl groups .

Synthesis and Manufacturing Pathways

While no direct synthesis route for 2-butyl-4-chloro-5-hydroxypyridazin-3(2H)-one is documented in the provided sources, analogous methods for chlorinated pyridazinones offer plausible strategies.

Chlorination of Pyridazinone Precursors

A common approach to introducing chlorine into heterocycles involves treating hydroxyl or ketone precursors with chlorinating agents like phosphorus oxychloride (POCl3\text{POCl}_3). For example, 3-chloro-6-(2-hydroxyphenyl)pyridazine is synthesized in one step from its pyridazinone analog using POCl3\text{POCl}_3, bypassing the need for hydroxyl group protection . Applying this method, 5-hydroxypyridazin-3(2H)-one could undergo chlorination at position 4 under controlled conditions.

Hypothetical Reaction Scheme:

2-Butyl-5-hydroxypyridazin-3(2H)-one+POCl3Δ2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one+H3PO4\text{2-Butyl-5-hydroxypyridazin-3(2H)-one} + \text{POCl}_3 \xrightarrow{\Delta} \text{2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one} + \text{H}_3\text{PO}_4

Key variables include reaction temperature, stoichiometry, and catalyst use. Excessive POCl3\text{POCl}_3 may lead to over-chlorination, necessitating precise control .

Cyclization of Hydrazine Derivatives

Pyridazinones are often synthesized via cyclization of dicarbonyl compounds with hydrazines. For instance, 2-butyl-4-chloro-5-methoxypyridazin-3(2H)-one—a structural analog—is prepared by condensing pentamidine hydrochloride with glyoxal, followed by dehydration and methoxylation . Adapting this route, substituting methoxylation with hydroxylation could yield the target compound.

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to improve yield and purity.

  • Biological Screening: Evaluating antimicrobial, anticancer, or enzyme-inhibitory activities.

  • Structure-Activity Relationships (SAR): Modifying substituents to enhance desired properties.

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